Technical Documentation Center

[1,2,4]Triazolo[1,5-a]pyrazin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1,2,4]Triazolo[1,5-a]pyrazin-5-amine
  • CAS: 55366-15-9

Core Science & Biosynthesis

Foundational

mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine in biological systems

An In-Depth Technical Guide to the Mechanism of Action of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine in Biological Systems Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold The[1][2][3]triazolo[1,5-a]pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine in Biological Systems

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine nucleus represents a significant scaffold in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a range of biological targets, and its unique physicochemical properties make it an attractive starting point for the design of novel therapeutics.[4][5] This guide focuses specifically on the 5-amino substituted derivative,[1][2][3]Triazolo[1,5-a]pyrazin-5-amine, and its congeners. While a broad spectrum of activities has been reported for the isomeric[1][2][3]triazolo[1,5-a]pyrimidine scaffold, the pyrazine core directs the mechanism of action of this compound class primarily towards the antagonism of adenosine receptors, with a particular emphasis on the A2A subtype.[1][2] This document will provide a detailed exploration of this mechanism, from molecular interactions to cellular consequences, and furnish the necessary experimental frameworks for its investigation.

The Primary Molecular Target: The Adenosine A2A Receptor

The principal biological target of the[1][2][3]triazolo[1,5-a]pyrazine class of molecules is the adenosine A2A receptor (A2AAR).[1][6] The A2AAR is a member of the G-protein coupled receptor (GPCR) superfamily and is activated by the endogenous nucleoside, adenosine.[7] These receptors are predominantly expressed in the brain, particularly in the striatum, as well as on various immune cells, platelets, and blood vessels.[7] The strategic location of A2AARs makes them critical regulators of a multitude of physiological processes, including dopaminergic signaling, inflammation, and cardiovascular function. Consequently, the A2AAR has emerged as a promising therapeutic target for a range of pathologies, most notably Parkinson's disease, Alzheimer's disease, and, more recently, in the burgeoning field of immuno-oncology.

Molecular Mechanism of Action: Competitive Antagonism

[1][2][3]Triazolo[1,5-a]pyrazin-5-amine and its analogs function as competitive antagonists at the A2AAR. This means they bind to the same site as the endogenous ligand, adenosine, but fail to activate the receptor. By occupying the binding pocket, they prevent adenosine from binding and initiating downstream signaling.

The chemical architecture of the[1][2][3]triazolo[1,5-a]pyrazine core serves as a bioisostere of the purine ring of adenosine, facilitating its recognition and binding by the receptor.[5] The 5-amino group is a critical feature for high-affinity binding. It is postulated to act as a hydrogen bond donor, forming a key interaction with specific amino acid residues within the A2AAR binding pocket, thereby anchoring the molecule and contributing to its antagonist profile.[6]

Downstream Signaling Cascade of A2A Receptor Antagonism

In its native state, the binding of adenosine to the A2AAR activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream substrates, ultimately modulating neurotransmitter release and immune cell function.

By blocking adenosine binding,[1][2][3]Triazolo[1,5-a]pyrazin-5-amine prevents this signaling cascade. The net effect is a reduction in intracellular cAMP levels and a dampening of PKA-mediated signaling in cells where the A2AAR is expressed. In the context of the striatum, this leads to a disinhibition of dopamine D2 receptor signaling, which is beneficial in Parkinson's disease.

G cluster_0 Cell Membrane cluster_1 Intracellular A2AAR Adenosine A2A Receptor Gs Gs Protein A2AAR->Gs Activates Adenosine Adenosine Adenosine->A2AAR Activates Compound [1,2,4]Triazolo[1,5-a]pyrazin-5-amine (Antagonist) Compound->A2AAR Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates

Caption: A2A Receptor Signaling and its Inhibition.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine, a series of well-defined experimental protocols are essential.

Workflow for Characterization

G start Test Compound: [1,2,4]Triazolo[1,5-a]pyrazin-5-amine binding_assay Radioligand Binding Assay (Protocol 3.2) start->binding_assay Determine Affinity (Ki) functional_assay cAMP Functional Assay (Protocol 3.3) binding_assay->functional_assay Confirm Antagonism (IC50) cell_based_assay Cell-Based Signaling Assay (Protocol 3.4) functional_assay->cell_based_assay Assess Downstream Effects conclusion Mechanism Confirmed: A2A Receptor Antagonist cell_based_assay->conclusion

Caption: Experimental Workflow for MoA Confirmation.

Protocol: Radioligand Binding Assay for A2A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human A2AAR

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4)

  • Radioligand: [3H]ZM241385 (a known A2AAR antagonist)

  • Non-specific binding control: 10 µM ZM241385 (unlabeled)

  • Test compound:[1][2][3]Triazolo[1,5-a]pyrazin-5-amine

  • 96-well filter plates and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize A2AAR-expressing cells and centrifuge to pellet membranes. Resuspend in membrane preparation buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the test compound.

  • Radioligand Addition: Add [3H]ZM241385 to each well at a final concentration equal to its Kd.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for Antagonist Activity

This assay confirms that the test compound is an antagonist by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • CHO-K1 cells stably expressing human A2AAR

  • Assay buffer (e.g., HBSS with 1 mM IBMX)

  • A2AAR agonist: NECA

  • Test compound:[1][2][3]Triazolo[1,5-a]pyrazin-5-amine

  • cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

  • Cell Plating: Seed A2AAR-expressing cells in a 96-well plate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes.

  • Agonist Stimulation: Add NECA at its EC80 concentration to all wells (except the basal control) and incubate for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

Quantitative Data Summary

The following table presents representative data for a series of hypothetical[1][2][3]triazolo[1,5-a]pyrazine analogs, illustrating the impact of substitutions on A2A receptor binding and functional antagonism.

Compound IDR1-SubstituentR2-SubstituentA2AAR Binding Ki (nM)A2AAR Functional IC50 (nM)
TPZ-001 H-NH215.225.8
TPZ-002 H-OH120.5250.1
TPZ-003 Furan-NH22.15.3
TPZ-004 Phenyl-NH28.918.4

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The[1][2][3]triazolo[1,5-a]pyrazine scaffold offers multiple points for chemical modification to optimize its pharmacological properties. Key SAR insights include:

  • 5-Position: As previously discussed, an amino group at this position is highly favorable for potent A2AAR antagonism, likely due to its hydrogen bonding capacity.[6]

  • 8-Position: Substitution at this position with aryl or heteroaryl groups, such as furan or phenyl, can significantly enhance binding affinity.[8]

  • 2-Position: Modifications at this position can be used to fine-tune selectivity against other adenosine receptor subtypes and to improve pharmacokinetic properties.

Conclusion and Future Perspectives

[1][2][3]Triazolo[1,5-a]pyrazin-5-amine and its derivatives have a well-defined mechanism of action as competitive antagonists of the adenosine A2A receptor. This antagonism leads to a reduction in intracellular cAMP levels and the modulation of downstream signaling pathways, with significant therapeutic implications for neurological and immunological disorders. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of novel compounds based on this privileged scaffold.

Future research in this area will likely focus on the development of next-generation A2AAR antagonists with improved subtype selectivity, enhanced pharmacokinetic profiles, and the ability to penetrate the blood-brain barrier more effectively. Furthermore, the exploration of these compounds in combination therapies, particularly in the context of immuno-oncology, represents an exciting avenue for future investigation.

References

  • Dowling, J. E., Vessels, J. T., Haque, S., Chang, H. X., van Vloten, K., Kumaravel, G., Engber, T., Jin, X., Phadke, D., Wang, J., Ayyub, E., & Petter, R. C. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809–4813. [Link]

  • ChEMBL. (n.d.). Document: Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471). European Bioinformatics Institute. Retrieved from [Link]

  • Federico, S., Ciancetta, A., Cacciari, B., Klotz, K. N., Moro, S., & Spalluto, G. (2013).[1][2][3]Triazolo[1,5-a][1][6][8]Triazine Derivatives as Antagonists for the Adenosine Receptors: a Preliminary Study on Affinity at the A3 Subtype. Purinergic Signalling, 9(3), 411–422.

  • Ciancetta, A., Federico, S., Cacciari, B., Klotz, K. N., & Moro, S. (2012). Synthesis and Biological Evaluation of a New Series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as Human A2A Adenosine Receptor Antagonists with Improved Water Solubility. Journal of Medicinal Chemistry, 55(20), 8684–8696. [Link]

  • Palle, V. P., Tunoori, A. R., Vangala, S. S., & Guntupalli, P. (2004). Piperazine Derivatives of[1][2][3]Triazolo[1,5-a][1][6][8]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 47(15), 3747–3750. [Link]

  • Hutsul, Y. V., & Rusinov, V. L. (2024). 1,2,4-Triazolo[1,5-a][1][6][8]triazines (5-Azapurines): Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 60(3), 253–282.

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and Anti-Tumor Activities of New[1][2][3]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334–338.

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, H. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5003. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Varani, K., Vincenzi, F., Tosi, A., Gessi, S., Casetta, I., & Borea, P. A. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? International Journal of Molecular Sciences, 23(7), 4001. [Link]

  • Shtaitz, Y. K., Gorbunov, E. B., Dehaen, W., & Rusinov, V. L. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][1][2][3]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry, 94(4), 1017–1021.

  • Li, J., Wang, Y., Zhang, Y., Liu, H., & Wang, Y. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1134–1144. [Link]

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776.

  • ResearchGate. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]

  • Gorbunov, E. B., Shtaitz, Y. K., Dehaen, W., & Rusinov, V. L. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][8]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 268–275. [Link]

  • Miknyoczki, M., Chang, M., Engtrakul, J. J., Hepperle, M., Ho, K., Hollenbaugh, D., ... & Ator, M. A. (2012). A selective, orally bioavailable 1, 2, 4-triazolo [1, 5-a] pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254. [Link]

  • Oukoloff, K., Lucero, B., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 168, 276–289. [Link]

  • Oukoloff, K., Lucero, B., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European journal of medicinal chemistry, 168, 276–289. [Link]

Sources

Exploratory

Preliminary Toxicity Screening of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine: A Methodological Whitepaper

Executive Summary & Chemical Context As a Senior Application Scientist overseeing early-stage drug discovery, establishing a predictive toxicology framework is as critical as validating target efficacy. [1,2,4]Triazolo[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist overseeing early-stage drug discovery, establishing a predictive toxicology framework is as critical as validating target efficacy. [1,2,4]Triazolo[1,5-a]pyrazin-5-amine (CAS: 55366-15-9) represents a highly versatile, privileged bicyclic heteroaromatic scaffold. Derivatives of the triazolopyrazine core have been extensively investigated in medicinal chemistry[1], particularly as potent adenosine A2A receptor antagonists for Parkinson's disease[2] and as novel MRGPRX2 receptor antagonists[3].

However, integrating a primary amine onto an electron-deficient pyrazine ring fused to a triazole introduces specific toxicological liabilities. Structurally related isomers, such as [1,2,4]triazolo[1,5-a]pyrazin-2-amine, have documented hazard classifications including Acute Toxicity (Category 4) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[4]. Consequently, advancing this scaffold requires a rigorous, self-validating screening cascade to de-risk genotoxic, cardiotoxic, and hepatotoxic liabilities before committing to in vivo models.

Strategic Workflow & Structure-Toxicity Relationships (STR)

Designing a screening cascade requires a mechanistic understanding of the molecule's structural liabilities. For[1,2,4]Triazolo[1,5-a]pyrazin-5-amine, two primary features dictate our assay selection:

  • The 5-Amine Group: Primary aromatic amines are highly susceptible to CYP-mediated N-oxidation, potentially forming reactive hydroxylamines that can intercalate with DNA, necessitating early genotoxicity screening.

  • The sp2 Hybridized Nitrogens: The lone pairs on the triazole ring can coordinate tightly with the heme iron of Cytochrome P450 enzymes, leading to reversible inhibition and a high risk of Drug-Drug Interactions (DDI).

Mechanism Core Triazolopyrazine Scaffold Amine 5-Amine Substituent Core->Amine Nitrogen sp2 Nitrogen in Triazole Core->Nitrogen Metabolism CYP-mediated N-oxidation Amine->Metabolism Coordination Heme Iron Coordination Nitrogen->Coordination Adducts DNA Adduct Formation (Genotoxicity Risk) Metabolism->Adducts CYPInhib CYP450 Inhibition (DDI Risk) Coordination->CYPInhib

Structure-Toxicity Relationship (STR) pathways for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine.

To systematically address these risks, we employ the following tiered workflow:

Workflow Start [1,2,4]Triazolo[1,5-a]pyrazin-5-amine Library Tier1 Tier 1: Cytotoxicity (ATP Depletion) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames Fluctuation) Tier1->Tier2 IC50 > 50 µM NoGo Structural Optimization Tier1->NoGo IC50 < 10 µM Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Ames Negative Tier2->NoGo Ames Positive Tier4 Tier 4: Hepatotoxicity (CYP450 Profiling) Tier3->Tier4 IC50 > 30 µM Tier3->NoGo IC50 < 10 µM Go Lead Advancement Tier4->Go Low CYP Inhibition Tier4->NoGo High CYP Inhibition

Tiered Preliminary Toxicity Screening Workflow for Triazolopyrazines.

Tier 1: Basal Cytotoxicity Profiling

Causality & Rationale: Before assessing specific organ toxicity, basal cytotoxicity must be established to differentiate between targeted toxicological mechanisms and general cell death. For triazolopyrazines, which often act as kinase inhibitors, we utilize an ATP-quantitation assay (CellTiter-Glo) rather than metabolic reduction assays (like MTT). Because kinases rely heavily on ATP, measuring absolute ATP depletion provides a highly sensitive, direct proxy for mitochondrial dysfunction without the confounding redox interference common in tetrazolium-based assays.

Self-Validating Protocol: ATP-Luminescence Assay

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 10,000 cells/well in a 384-well opaque white plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Dispense the test compound using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Internal Controls: Include 0.5% DMSO (Vehicle/Negative Control) and 10 µM Staurosporine (Positive Control for apoptosis). Validate assay robustness by calculating the Z'-factor (Acceptance criteria: Z' > 0.6).

  • Reagent Addition: After 48 h incubation, equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the luciferase reaction.

  • Detection: Shake for 2 minutes, incubate for 10 minutes, and read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity Assessment

Causality & Rationale: As highlighted in the STR analysis, primary aromatic amines are notorious for their mutagenic potential upon metabolic activation. To conserve compound mass during early screening while maintaining high predictive validity, we deploy a miniaturized Ames Fluctuation Test in a 384-well format.

Self-Validating Protocol: Miniaturized Ames Fluctuation Test

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in histidine-depleted media.

  • Metabolic Activation: Prepare the assay with and without 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic N-oxidation of the 5-amine group.

  • Exposure: Expose the bacteria to the test compound (up to 500 µM) in 384-well plates containing a pH indicator (bromocresol purple).

  • Incubation & Scoring: Incubate for 48 h at 37°C. A color change from purple to yellow indicates bacterial growth (reversion to histidine prototrophy).

  • Validation: Use 2-Aminoanthracene as a positive control for the +S9 condition to validate the metabolic capability of the liver fraction.

Tier 3: Cardiotoxicity (hERG Channel Inhibition)

Causality & Rationale: The basic amine and the planar, lipophilic nature of the triazolopyrazine core fit the classic pharmacophore model for binding within the central hydrophobic cavity of the Kv11.1 (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to Long QT syndrome.

Self-Validating Protocol: Automated Patch-Clamp

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system. Establish whole-cell configuration, ensuring a seal resistance >1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse the test compound sequentially at 1, 10, and 30 µM.

  • Validation: Perfuse 0.1 µM Astemizole as a positive control to ensure >90% tail current blockade, confirming channel responsiveness.

Tier 4: Hepatotoxicity and CYP450 Profiling

Causality & Rationale: The triazole nitrogen lone pairs coordinate with CYP450 heme iron. We must screen for reversible inhibition of major isoforms (CYP3A4, CYP2D6, CYP2C9) to predict DDI and potential hepatotoxicity.

Self-Validating Protocol: LC-MS/MS CYP Inhibition

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.1 mg/mL), test compound (0.1 - 50 µM), and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 10 minutes.

  • Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantitation: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the formation of specific metabolites.

  • Validation: Use Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive control inhibitors to ensure assay sensitivity.

Quantitative Data Presentation & Acceptance Criteria

To facilitate rapid "Go/No-Go" decision-making in early drug discovery, the following table summarizes the quantitative thresholds for advancing [1,2,4]Triazolo[1,5-a]pyrazin-5-amine derivatives based on industry-standard predictive toxicology.

Assay CategoryTarget / ParameterFavorable Profile (Go)Flag for Optimization (No-Go)
Cytotoxicity HepG2 / HEK293 IC₅₀> 50 µM< 10 µM
Genotoxicity Ames Fluctuation (TA98/TA100)< 2-fold increase over background≥ 2-fold increase (Positive)
Cardiotoxicity hERG Patch-Clamp IC₅₀> 30 µM< 10 µM
Hepatotoxicity CYP3A4 / CYP2D6 IC₅₀> 10 µM< 1 µM

References

  • NextSDS. "[1,2,4]triazolo[1,5-a]pyrazin-2-amine — Chemical Substance Information". NextSDS Substance Database. 4

  • Yao, G., et al. "Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists". Bioorganic & Medicinal Chemistry Letters, PubMed. 2

  • The Journal of Organic Chemistry. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials". ACS Publications. 1

  • Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists". 3

Sources

Foundational

Introduction: The Significance of theTriazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine: Molecular Weight and Aqueous Solubility Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine: Molecular Weight and Aqueous Solubility

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including their potential as anti-cancer, anti-viral, and anti-parasitic agents[4]. The versatility of this heterocyclic system often leads to compounds with favorable ADME-PK (Absorption, Distribution, Metabolism, and Excretion-Pharmacokinetic) properties[4]. The pyrazine analog,[1][2][3]triazolo[1,5-a]pyrazine, and its derivatives are of similar interest to researchers. A thorough understanding of the physicochemical properties of these molecules, such as[1][2][3]Triazolo[1,5-a]pyrazin-5-amine, is fundamental to any drug discovery and development program. This guide provides a focused examination of two such critical parameters: molecular weight and aqueous solubility.

While specific experimental data for[1][2][3]Triazolo[1,5-a]pyrazin-5-amine is not extensively available in public literature, this guide will provide the foundational knowledge and methodologies required for its determination. This approach is designed to empower researchers and drug development professionals to conduct their own evaluations.

Part 1: Molecular Weight and Core Physicochemical Properties

The molecular weight of a compound is a fundamental property, essential for a wide range of calculations in a laboratory setting, from preparing solutions of known molarity to interpreting mass spectrometry data.

Based on its chemical name,[1][2][3]Triazolo[1,5-a]pyrazin-5-amine is an isomer of[1][2][3]triazolo[1,5-a]pyrazin-2-amine. The latter has a confirmed molecular formula of C₅H₅N₅[1][5]. Therefore, it is inferred that[1][2][3]Triazolo[1,5-a]pyrazin-5-amine shares the same molecular formula. The molecular weight is calculated based on the atomic weights of its constituent atoms.

Parameter Value Source/Method
Chemical Name [1][2][3]Triazolo[1,5-a]pyrazin-5-amineIUPAC Nomenclature
CAS Number 55366-15-9Chemical Abstracts Service
Molecular Formula C₅H₅N₅Inferred from isomer[1][5]
Molecular Weight 135.13 g/mol Calculated from Molecular Formula

Part 2: Aqueous Solubility: A Cornerstone of Drug Efficacy

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly impacting its absorption, distribution, and ultimately, its bioavailability[2]. A compound with poor aqueous solubility is likely to face significant hurdles in development, potentially leading to insufficient therapeutic effect and complex formulation challenges[2]. For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.

Given the absence of publicly available experimental solubility data for[1][2][3]Triazolo[1,5-a]pyrazin-5-amine, the following sections are dedicated to the established methodologies for its determination. These protocols are divided into experimental and computational approaches, providing a comprehensive toolkit for researchers.

Part 3: Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable technique that, when performed correctly, yields highly accurate and reproducible data.

Causality Behind the Experimental Choices

The core principle of the shake-flask method is to establish a saturated solution of the compound in a specific solvent (in this case, an aqueous buffer) at a constant temperature. By allowing the system to reach equilibrium over an extended period, we ensure that the measured concentration of the dissolved compound represents its true thermodynamic solubility. The choice of a buffer, typically a phosphate-buffered saline (PBS) at a physiological pH of 7.4, is crucial as it mimics the conditions in the human body and accounts for the ionization state of the compound, which can significantly influence solubility.

Detailed Step-by-Step Protocol
  • Preparation of the Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. This buffer should be filtered through a 0.22 µm filter to remove any particulate matter.

  • Addition of Excess Compound: Accurately weigh an excess amount of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine into a series of clear glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Incubation and Equilibration: Add a precise volume of the prepared PBS buffer to each vial. The vials are then sealed to prevent solvent evaporation and placed in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C) for a predetermined period, often 24 to 48 hours. The continuous agitation ensures a thorough mixing of the solid and the solvent, facilitating the dissolution process and the attainment of equilibrium.

  • Phase Separation: After the incubation period, the samples are removed from the incubator and allowed to stand, allowing the excess solid to settle. To separate the saturated supernatant from the undissolved solid, the samples are centrifuged at high speed or filtered through a low-binding filter (e.g., a 0.45 µm PVDF filter)[6]. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Quantification of the Dissolved Compound: The concentration of the compound in the clear supernatant is then determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Analysis: The measured concentration from the supernatant represents the aqueous solubility of the compound under the specified conditions (pH and temperature). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare & Filter Aqueous Buffer (pH 7.4) add_buffer Add Buffer to Vials prep_buffer->add_buffer weigh_compound Weigh Excess Compound into Vials weigh_compound->add_buffer incubate Seal & Incubate with Shaking (24-48h, 25°C) add_buffer->incubate separate Centrifuge/Filter to Separate Solid incubate->separate quantify Quantify Supernatant Concentration (HPLC) separate->quantify result Determine Solubility quantify->result

Caption: Workflow for the Shake-Flask Method.

Part 4: Computational Prediction of Aqueous Solubility

In the early stages of drug discovery, when large numbers of compounds are being synthesized and screened, experimental solubility determination for every analog can be time-consuming and resource-intensive. In silico, or computational, models provide a valuable tool for predicting aqueous solubility, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis.

Principles of In Silico Solubility Prediction

Computational solubility prediction models are broadly categorized into two types: mechanistic and empirical. Mechanistic models attempt to predict solubility from first principles, considering factors like crystal lattice energy and solvation energy. However, these are often complex and computationally expensive.

More commonly used in drug discovery are empirical models, such as Quantitative Structure-Property Relationship (QSPR) models. These models are built upon the principle that the physicochemical properties of a molecule, including its solubility, are a function of its molecular structure. By analyzing a large dataset of compounds with known solubilities, these models identify mathematical relationships between molecular descriptors (numerical representations of a molecule's structure) and solubility.

Modern approaches often employ machine learning algorithms, such as random forests, support vector machines, and deep neural networks, to build highly predictive solubility models[7]. These models can learn complex, non-linear relationships between molecular features and solubility, often achieving a high degree of accuracy for compounds within their applicability domain.

Computational Prediction Workflow

G cluster_input Input Data cluster_processing Model Processing cluster_output Output mol_structure Molecular Structure of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine calc_descriptors Calculate Molecular Descriptors (e.g., LogP, PSA) mol_structure->calc_descriptors ml_model Apply Pre-trained Machine Learning Model calc_descriptors->ml_model pred_solubility Predicted Aqueous Solubility (e.g., logS) ml_model->pred_solubility

Caption: Generalized Computational Solubility Prediction Workflow.

Conclusion

References

  • NextSDS.[1][2][3]triazolo[1,5-a]pyrazin-2-amine — Chemical Substance Information. Available from: [Link]

  • Yan, Z., & Gasteiger, J. (1998). Aqueous Solubility Prediction of Drugs Based on Molecular Topology and Neural Network Modeling. Journal of Chemical Information and Computer Sciences, 38(5), 841–847. Available from: [Link]

  • NextSDS.[1][2][3]Triazolo[1,5-a]pyrazin-5-aMine — Chemical Substance Information. Available from: [Link]

  • Ngwu, C. (2025). Advances in Machine Learning Approaches for Predicting Aqueous Solubility in Drug Discovery. Applied Sciences, Computing, and Energy, 2(1), 131-148. Available from: [Link]

  • Costantino, L., & Barlocco, D. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 19(9), 14946–14964. Available from: [Link]

  • El-Shehry, M. F., et al. (2018). A convenient synthesis of[1][2][3]triazolo[1,5-a]pyridines of analgesic and anti-inflammatory profiles. Journal of the Chemical Society of Pakistan, 40(5), 906-914. Available from: [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design and Synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine Derivatives

Introduction & Mechanistic Rationale The [1,2,4]triazolo[1,5-a]pyrazine bicyclic system is a privileged, nitrogen-rich heterocyclic core in modern medicinal chemistry. Serving as a highly effective bioisostere for purine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyrazine bicyclic system is a privileged, nitrogen-rich heterocyclic core in modern medicinal chemistry. Serving as a highly effective bioisostere for purines and pyrimidines, this scaffold has been instrumental in the development of potent adenosine A2A receptor antagonists for Parkinson's disease[1], as well as emerging MRGPRX2 antagonists for inflammatory conditions[2].

The 5-amino substitution on this core is particularly critical. In kinase and GPCR targets, the exocyclic amine at the C5 position acts as a crucial hydrogen bond donor to the receptor's hinge region, while the adjacent triazole nitrogens serve as hydrogen bond acceptors[1].

The "Why" Behind the Synthetic Route: Synthesizing the 5-amino derivative requires precise regiocontrol. Attempting to cyclize a generic pyrazine often leads to mixtures of isomers. By deliberately selecting 2,6-dibromopyrazine as the starting material, the initial nucleophilic attack by hydrazine occurs selectively at one of the equivalent brominated carbons. Subsequent cyclization with triethyl orthoformate locks the remaining bromine atom precisely at the C5 position of the newly formed bicyclic system.

The resulting 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine[3] is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). The C5 carbon is highly electrophilic, being positioned alpha to both the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7). This "double electron-withdrawing" effect lowers the LUMO of the pyrazine ring, allowing SNAr to proceed with primary and secondary aliphatic amines without the need for expensive palladium catalysts.

Visualizations

SynthesisWorkflow A 2,6-Dibromopyrazine (Starting Material) B 2-Bromo-6-hydrazinylpyrazine (Intermediate 1) A->B NH2NH2·H2O EtOH, 60°C C 5-Bromo-[1,2,4]triazolo [1,5-a]pyrazine B->C HC(OEt)3, p-TsOH 110°C D [1,2,4]Triazolo[1,5-a] pyrazin-5-amine C->D R-NH2, DIPEA NMP, 120°C

Fig 1: Three-step synthesis of [1,2,4]triazolo[1,5-a]pyrazin-5-amines via SNAr.

Mechanism Ligand Triazolopyrazin-5-amine (Antagonist) Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Binds Hinge Region GProtein Gs Protein Activation (Blocked) Receptor->GProtein Antagonism AC Adenylyl Cyclase (Inhibited) GProtein->AC Prevents Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis Effect Neuroprotection & Motor Symptom Relief cAMP->Effect Downstream Signaling

Fig 2: Pharmacological mechanism of A2A receptor antagonism by triazolopyrazines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate purity can be confirmed before proceeding to the next step, thereby preventing the carryover of side products.

Step 1: Synthesis of 2-bromo-6-hydrazinylpyrazine
  • Reaction Setup: Dissolve 2,6-dibromopyrazine (1.0 eq) in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C. Add hydrazine hydrate (64% in water, 2.5 eq) dropwise over 15 minutes to prevent exothermic runaway and minimize bis-substitution.

  • Heating: Warm the reaction to 60 °C and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar hydrazine product will remain near the baseline, confirming the complete consumption of the non-polar starting material.

  • Workup: Cool the mixture to 0 °C. The product, 2-bromo-6-hydrazinylpyrazine, will precipitate as a solid. Filter, wash with cold ethanol, and dry under a vacuum.

Step 2: Cyclization to 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine
  • Reaction Setup: Suspend 2-bromo-6-hydrazinylpyrazine (1.0 eq) in triethyl orthoformate (10.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Cyclization: Equip the flask with a short-path distillation head. Heat the mixture to 110 °C.

  • Self-Validation (Distillation): As the cyclization proceeds, ethanol is generated as a byproduct. Distilling off the ethanol drives the equilibrium forward. The reaction is complete when ethanol ceases to distill (approx. 3 hours).

  • Workup: Cool to room temperature and concentrate the remaining triethyl orthoformate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and concentrate to yield the 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine core[3].

Step 3: Amination to[1,2,4]Triazolo[1,5-a]pyrazin-5-amine Derivatives
  • Reaction Setup: In a sealed microwave vial or pressure tube, dissolve 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.3 M).

  • Reagent Addition: Add the desired amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the mixture at 120 °C for 4–12 hours depending on the steric bulk of the amine.

  • Self-Validation (LC-MS): Confirm reaction completion by LC-MS. The product mass will shift, and the characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) will disappear.

  • Workup: Pour the mixture into ice water (10x volume of NMP) to precipitate the product and wash away the polar NMP and DIPEA salts. If the product does not precipitate, extract with EtOAc (3x), wash the combined organics heavily with brine (5x) to remove residual NMP, dry, and purify via silica gel chromatography.

Quantitative Data: Amination Optimization

The choice of amination conditions depends heavily on the nucleophilicity of the amine. The table below summarizes the causality behind condition selection based on empirical yields.

Amine NucleophileTypeSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Note
MorpholineSecondary AliphaticNMPDIPEA100292Highly nucleophilic; rapid SNAr.
BenzylaminePrimary AliphaticNMPDIPEA120485Moderate sterics; requires higher heat.
AnilinePrimary ArylDMFK2CO31501245*Poor nucleophile; SNAr stalls.
AnilinePrimary ArylDioxaneCs2CO3100688**Requires Buchwald-Hartwig coupling (Pd2(dba)3 / Xantphos) to overcome poor nucleophilicity.

References

  • Title: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (2005) URL: [Link]

  • Source:World Intellectual Property Organization (WIPO)

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing for NovelTriazolo[1,5-a]pyrazine Analogs

Application Notes & Protocols: Establishing In Vivo Dosing for Novel[1][2][3]Triazolo[1,5-a]pyrazine Analogs Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a gen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Establishing In Vivo Dosing for Novel[1][2][3]Triazolo[1,5-a]pyrazine Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general framework for developing an in vivo dosing protocol for a novel chemical entity. All animal experiments must be conducted in accordance with local and national regulations and require approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction: The Triazolopyrazine Scaffold and Rationale for Protocol Development

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system. Its structural similarity to the purine nucleus makes it a "privileged structure" in medicinal chemistry, a core motif frequently found in biologically active compounds.[4] Indeed, derivatives of the broader triazolopyrimidine and triazolopyrazine families have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and adenosine receptor antagonists.[5][6][7][8]

As there are no established or published in vivo dosing protocols specifically for the novel compound[1][2][3]Triazolo[1,5-a]pyrazin-5-amine, a systematic and scientifically rigorous approach is required to evaluate its efficacy and safety in animal models. This guide provides a detailed, step-by-step framework for establishing a robust in vivo dosing regimen, beginning with fundamental compound characterization and culminating in a dose-range finding study. This process is a critical prerequisite for any further preclinical development.[1][2][9]

Pre-formulation & Vehicle Selection: The Foundation of a Reliable Dosing Protocol

The choice of an appropriate delivery vehicle is one of the most critical steps in designing an in vivo study. The physicochemical properties of the test compound will determine the formulation strategy. An unsuitable vehicle can lead to poor bioavailability, inconsistent exposure, and direct toxicity, thereby confounding the study results.[10][11]

Essential Physicochemical Characterization

Before commencing in vivo studies, the following properties of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine must be determined:

  • Solubility: The compound's solubility should be assessed in a panel of common, pharmaceutically acceptable vehicles. This is the most critical initial parameter.[11]

  • pKa: The ionization state at physiological pH will influence absorption, distribution, and excretion.

  • LogP/LogD: This value indicates the compound's lipophilicity, which affects its ability to cross biological membranes. For context, the parent scaffold,[1][2][3]Triazolo[1,5-a]pyrazine, has a computed XLogP3 of -0.3, suggesting it is relatively hydrophilic.[12]

  • Stability: The compound's chemical stability must be confirmed in the final chosen vehicle for the duration of the study.

Vehicle Selection Protocol

A tiered approach is recommended for vehicle screening:

  • Initial Screen: Begin with simple aqueous vehicles.

  • Tier 1 (Aqueous Solutions):

    • 0.9% Sodium Chloride (Saline)

    • 5% Dextrose in Water (D5W)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Tier 2 (Suspensions/Co-solvents): If the compound has low aqueous solubility, progress to more complex systems. The final concentration of any organic solvent should be minimized to avoid vehicle-induced toxicity.

Table 1: Common Vehicles for In Vivo Rodent Studies

Vehicle CompositionCommon Use/PropertiesSuitability for Route
0.9% SalineIsotonic, for water-soluble compoundsIV, IP, SC, PO
0.5% - 1% Methylcellulose or CMC in waterAqueous suspension for insoluble compoundsPO
10% DMSO, 40% PEG400, 50% SalineCo-solvent system for poorly soluble compoundsIP, PO (use with caution)
20% Solutol HS-15 in SalineSurfactant-based system for lipophilic compoundsIV, IP, PO
Corn Oil / Sesame OilFor highly lipophilic, water-insoluble compoundsPO, SC, IM

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Oral Gavage, IM: Intramuscular. The tolerability of the final formulation must always be confirmed.

Workflow for In Vivo Protocol Development

The path from a novel compound to a well-defined in vivo study is a structured process. The following diagram outlines the key phases, emphasizing the logical progression from basic characterization to the design of definitive experiments.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: In Vivo Study Design cluster_2 Phase 3: Dose-Range Finding cluster_3 Phase 4: Protocol Finalization A Compound Synthesis & Purification B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Vehicle Screening & Formulation Development B->C F Determine Route of Administration C->F D Literature Review for Related Compounds E Select Animal Model (e.g., Mouse, Rat) D->E E->F G Single-Dose Escalation Study (e.g., MTD Study) F->G H Collect In-life Observations (Clinical Signs, Body Weight) G->H I Terminal Endpoints (Necropsy, PK/PD) H->I J Analyze Data & Determine NOAEL I->J K Select Doses for Efficacy Studies J->K

Caption: Workflow for developing an in vivo dosing protocol.

Route of Administration: A Critical Decision

The route of administration is dictated by the compound's properties, the study's objective, and the intended clinical application.[10] For initial systemic screening, oral (PO) and intraperitoneal (IP) routes are common. Intravenous (IV) administration provides 100% bioavailability and is often used as a reference for pharmacokinetic studies.[13][14]

G A Study Objective? B Systemic Exposure A->B C Local Delivery A->C D Compound Soluble? B->D H Topical, Intrathecal, Intra-articular C->H E Oral Bioavailability Needed? D->E Yes L Formulate as Suspension (PO) D->L No F Rapid Onset Required? E->F Yes K IP, SC E->K No I IV F->I Yes J PO F->J No G PO, IP, IV, SC

Caption: Decision tree for selecting a route of administration.

Table 2: Standard Administration Volumes in Adult Mice

RouteMax Volume (mL/kg)Recommended Needle Size (Gauge)
Intravenous (IV)527-30
Intraperitoneal (IP)1025-27
Subcutaneous (SC)1025-27
Oral Gavage (PO)1020-22 (gavage needle)
Intramuscular (IM)0.05 per site26-30
Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[13]

Protocol: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

A dose-range finding (DRF) study is an essential first step in toxicology assessment.[3] Its primary purpose is to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[9] This information is critical for designing subsequent efficacy and regulatory toxicology studies.[15]

Objective

To determine the MTD of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine in mice following a single administration and to observe for signs of toxicity over a 7- to 14-day period.

Materials
  • Test Article: [1][2][3]Triazolo[1,5-a]pyrazin-5-amine

  • Vehicle: Selected based on pre-formulation studies (e.g., 0.5% Methylcellulose in sterile water).

  • Animals: 8-10 week old mice (e.g., C57BL/6 or BALB/c), n=3-5 per group.

  • Equipment: Sterile syringes, appropriate needles/gavage tubes, animal balance, and standard caging.

Experimental Procedure
  • Formulation Preparation: On the day of dosing, prepare a stock formulation of the test article in the chosen vehicle at the highest planned concentration. Prepare serial dilutions for lower dose levels. Ensure the formulation is homogenous (e.g., by constant stirring if a suspension) before each administration.

  • Animal Acclimation and Baseline: Allow animals to acclimate for at least 5 days. Record the body weight of each animal on Day -1 and immediately prior to dosing on Day 0.

  • Dose Administration:

    • Administer the test article or vehicle control via the selected route (e.g., oral gavage).

    • Dose escalation should be based on available data. If no data exist, start with a low dose (e.g., 10-50 mg/kg). Doses can be escalated in subsequent cohorts of animals after a 24-48 hour observation period. A modified Fibonacci sequence (e.g., 50, 100, 200, 400, 800 mg/kg) is a common approach.

  • Post-Dose Monitoring:

    • Clinical Observations: Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose. Thereafter, conduct daily observations for up to 14 days.[16] Record any signs of toxicity, including changes in posture, activity, breathing, and the presence of tremors or convulsions.

    • Body Weight: Record body weight daily for the first week, and twice weekly thereafter. A body weight loss of over 15-20% is typically considered a humane endpoint.

    • Humane Endpoints: Animals showing severe signs of distress or exceeding body weight loss limits must be humanely euthanized.

  • Terminal Procedures (Day 14):

    • Record final body weights.

    • Humanely euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs for abnormalities.

    • Optional: Collect blood for pharmacokinetic (PK) analysis and tissues for histopathology to correlate dose with exposure and identify potential target organs of toxicity.

Data Analysis
  • The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% reduction in body weight.[9]

  • The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no treatment-related adverse findings are observed.[9]

Safety and Ethical Considerations

  • All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[2]

  • Personnel must be properly trained in animal handling and administration techniques.[13]

  • Safety Data Sheets (SDS) for related triazole and triazolopyrazine compounds indicate they may be harmful if swallowed and can cause skin and eye irritation.[17][18][19][20] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory when handling the compound.[21]

  • The principles of the 3Rs (Replacement, Reduction, and Refinement) must be applied to minimize animal use and any potential for suffering.[2]

By following this systematic framework, researchers can establish a scientifically sound and ethically responsible dosing protocol for the novel compound[1][2][3]Triazolo[1,5-a]pyrazin-5-amine, paving the way for its further evaluation in preclinical models of disease.

References

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). MDPI. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. (2023, October 18). ResearchGate. Retrieved from [Link]

  • Threats to validity in the design and conduct of preclinical efficacy studies: a systematic review of guidelines for in vivo animal experiments - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Dose Range Finding, MTD and MABEL Determination. (n.d.). Genesis Drug Discovery & Development. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • Analysis of Clinical Dose-Response in Small-Molecule Drug Development: 2009-2014. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - ResearchGate. (2020, February 27). ResearchGate. Retrieved from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009, December 15). NC3Rs. Retrieved from [Link] 13.[1][2][3]triazolo[1,5-a]pyrazin-2-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]

  • Routes of administration - ERBC Group. (n.d.). ERBC Group. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • WO2007138072A2 - Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases - Google Patents. (n.d.). Google Patents.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3). Carl ROTH. Retrieved from [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link] 22.[1][2][3]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. (2012, June 14). PubMed. Retrieved from [Link]

  • Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties - PubMed. (2009, May 15). PubMed. Retrieved from [Link]

  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (2005, November 1). PubMed. Retrieved from [Link] 28.[1][2][3]Triazolo[1,5-a]pyrazin-5-aMine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • In vivo distribution of vesicles loaded with radiopharmaceuticals: a study of different routes of administration - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. (2021, April 21). MDPI. Retrieved from [Link]

  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed. (2021, April 21). PubMed. Retrieved from [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30). Beilstein Journals. Retrieved from [Link]

  • Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity - PubMed. (2020, January 1). PubMed. Retrieved from [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed. (2024, January 20). PubMed. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Profiling Kinase Inhibition usingTriazolo[1,5-a]pyrazin-5-amine

Application Note & Protocols: Profiling Kinase Inhibition using[1][2][3]Triazolo[1,5-a]pyrazin-5-amine Introduction: The Triazolopyrazine Scaffold in Kinase Drug Discovery Protein kinases, which catalyze the transfer of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Profiling Kinase Inhibition using[1][2][3]Triazolo[1,5-a]pyrazin-5-amine

Introduction: The Triazolopyrazine Scaffold in Kinase Drug Discovery

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[1][2] Small molecule inhibitors that target the ATP-binding site of kinases have become a cornerstone of targeted therapy.[3][4]

The[5][6][3]triazolo[1,5-a]pyrazine scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry. It shares structural similarities with the purine ring system of adenine, the core component of ATP.[7] This bioisosteric relationship makes the triazolopyrazine scaffold a promising framework for designing ATP-competitive kinase inhibitors.[7][8] While the related[5][6][3]triazolo[1,5-a]pyrimidine scaffold has been more extensively explored and has led to inhibitors of kinases like CDK2 and PI3K, the pyrazine variant remains a valuable area for investigation.[7][9][10]

This guide provides a comprehensive overview of the principles and a detailed protocol for characterizing the inhibitory activity of a specific member of this class, [5][6][3]Triazolo[1,5-a]pyrazin-5-amine , against a target kinase. We will focus on a robust, high-throughput compatible method: a bioluminescent ADP-Glo™ kinase assay.

Compound Profile:[1][2][3]Triazolo[1,5-a]pyrazin-5-amine

A thorough understanding of the test compound is critical for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C₅H₅N₅
Molecular Weight 135.13 g/mol
Synonyms 8-amino-[5][6][3]triazolo[1,5-a]pyrazineN/A
Appearance Solid (Form may vary by supplier)
Storage 2-8°C, inert atmosphere, protect from light

Solubility: Solubility is a critical parameter. It is imperative to determine the solubility of the compound in the chosen solvent (typically DMSO) and the final assay buffer. Poor solubility can lead to compound precipitation, resulting in inaccurate IC₅₀ values. A preliminary solubility test is highly recommended before initiating kinase assays.

Principle of ATP-Competitive Kinase Inhibition

Most small molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[4] By occupying this pocket, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction and inhibiting substrate phosphorylation.[3][4] This mechanism is fundamental to the design of many kinase-targeted drugs.[11]

ATP_Competition cluster_0 Active Kinase cluster_1 Phosphorylation cluster_2 Inhibited Kinase Enzyme { Kinase Active Site} Products ADP Phospho-Substrate Enzyme->Products Catalyzes Phosphotransfer ATP ATP ATP->Enzyme:f0 Binds Substrate Substrate Substrate->Enzyme:f0 Binds Inhibited_Enzyme { Kinase Active Site} Inhibitor [1][2][3]Triazolo [1,5-a]pyrazin-5-amine Inhibitor->Inhibited_Enzyme:f0 Binds & Blocks ATP_blocked ATP ATP_blocked->Inhibited_Enzyme:f0 Binding Prevented

Figure 1: ATP-Competitive Inhibition Mechanism.

Principles of Luminescent Kinase Assays

To measure kinase inhibition, we must quantify kinase activity. Luminescent assays are widely used due to their high sensitivity, wide dynamic range, and compatibility with high-throughput screening (HTS).[12] There are two primary approaches:

  • ATP Depletion (e.g., Kinase-Glo®): This method measures the amount of ATP remaining after the kinase reaction.[13][14] A luciferase enzyme uses the leftover ATP to produce light.[1] Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition).[13][15]

  • ADP Formation (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction.[1] It's a two-step process: first, any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate light.[15] In this format, a high luminescent signal is directly proportional to high kinase activity (low inhibition).[1][15]

The ADP-Glo™ format is often preferred as it measures product formation, which can provide robust data even at low levels of ATP consumption.[15]

Application Notes: Critical Parameters for Assay Success

Before proceeding to the protocol, careful assay development and optimization are essential for generating reliable and reproducible data.

5.1 Enzyme and Substrate Titration: The concentration of the kinase and its substrate must be optimized. The goal is to use the lowest possible enzyme concentration that still yields a robust signal.[16] This is because the lowest IC₅₀ value that can be accurately measured is approximately half the kinase concentration used in the assay.[16] Substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) to ensure the reaction is sensitive to inhibition.

5.2 ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[16] The Cheng-Prusoff equation describes this relationship.[16] It is standard practice to run kinase assays with an ATP concentration equal to the apparent Km of the kinase for ATP.[16] This allows for more standardized comparison of inhibitor potency across different kinases.

5.3 Assay Validation with Z'-Factor: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[5][6][17] It accounts for both the dynamic range (difference between positive and negative controls) and the data variability (standard deviations).[18]

  • Formula: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|

    • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., no inhibitor, 100% activity).

    • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., no enzyme, 0% activity).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[5][6][18]
0 to 0.5MarginalAssay may be acceptable but requires careful monitoring.[5][6]
< 0UnsuitableControl signals overlap; assay is not reliable for screening.[5][6]

An assay should consistently produce a Z'-factor ≥ 0.5 before being used to screen or profile compounds.[18]

Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of[5][6][3]Triazolo[1,5-a]pyrazin-5-amine against a target kinase in a 384-well plate format.

Kinase_Assay_Workflow

Figure 2: Workflow for IC₅₀ Determination.

6.1 Materials and Reagents:

  • Compound: [5][6][3]Triazolo[1,5-a]pyrazin-5-amine

  • Solvent: 100% DMSO, cell culture grade

  • Kinase: Purified, active recombinant kinase of interest

  • Substrate: Appropriate peptide or protein substrate for the kinase

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega or equivalent)

  • Buffer: Kinase reaction buffer (specific to the kinase, often supplied with the enzyme)

  • Consumables: 384-well white, opaque assay plates (low-volume); multichannel pipettes; reagent reservoirs

  • Equipment: Plate-reading luminometer

6.2 Reagent Preparation:

  • Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of[5][6][3]Triazolo[1,5-a]pyrazin-5-amine in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution series of the compound stock in 100% DMSO. For a 10-point curve with a 1:3 dilution factor starting at 1 mM, the concentrations would be 1000, 333, 111, 37, 12.3, 4.1, 1.37, 0.46, 0.15, and 0.05 µM. Include a DMSO-only control.

  • Kinase/Substrate Mix (2X): In kinase reaction buffer, prepare a 2X working solution containing the kinase and substrate at twice their final desired concentrations.

  • ATP Solution (4X): In kinase reaction buffer, prepare a 4X working solution of ATP. The concentration should be 4 times the desired final concentration (e.g., 4x Km[ATP]).

6.3 Assay Procedure (Example 20 µL Final Volume):

  • Compound Plating (5 µL/well):

    • Add 5 µL of kinase buffer to all wells.

    • Transfer a small volume (e.g., 100 nL) of the DMSO serial dilutions and DMSO-only controls to the appropriate wells using an acoustic dispenser or manual pipetting. This creates an intermediate dilution. The final DMSO concentration should be kept constant across all wells, typically ≤1%.

  • Enzyme/Substrate Addition (5 µL/well):

    • Add 5 µL of the 2X Kinase/Substrate Mix to all wells except the "no enzyme" negative controls. For negative controls, add 5 µL of a 2X substrate-only mix.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Optional Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase before initiating the reaction.

  • Reaction Initiation (10 µL/well):

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.[2]

    • Mix the plate on a shaker for 30-60 seconds.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes).

  • Detection - Step 1 (20 µL/well):

    • Add 20 µL of ADP-Glo™ Reagent I to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Mix on a plate shaker.

    • Incubate for 40 minutes at room temperature.

  • Detection - Step 2 (40 µL/well):

    • Add 40 µL of Kinase Detection Reagent II to all wells. This converts the ADP to ATP and provides the luciferase/luciferin to generate a luminescent signal.

    • Mix on a plate shaker.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

6.4 Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" negative control wells from all other data points.

  • Normalization:

    • Set the average signal of the DMSO-only wells (100% activity) as 100%.

    • Set the background-subtracted negative control (0% activity) as 0%.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

  • Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[2]

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.[19] This can be done using software like GraphPad Prism or equivalent data analysis packages.

Example Data Table:

[Inhibitor] (µM)Log [Inhibitor]% Inhibition (Example)
1002.0098.5
33.31.5295.2
11.11.0588.1
3.700.5775.4
1.230.0951.2
0.41-0.3924.8
0.14-0.8610.1
0.05-1.334.5
0.015-1.821.2
0N/A0.0
Calculated IC₅₀ ~1.2 µM

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in replicates; Low signal-to-background ratio.Check pipetting accuracy and reagent mixing. Optimize enzyme/substrate concentrations to increase the assay window. Ensure reagents have equilibrated to room temperature.
Inconsistent IC₅₀ Values Compound solubility issues; Incorrect ATP concentration; Assay timing variability.Confirm compound is fully dissolved in DMSO and does not precipitate in assay buffer. Ensure ATP concentration is fixed at Km. Standardize all incubation times precisely.
High Background Signal Contaminated reagents; ATP contamination in substrate or enzyme preps.Use fresh, high-quality reagents. Run controls to identify the source of background ATP.
No Inhibition Observed Compound is inactive against the target; Compound degradation; Incorrect compound concentration.Test a known inhibitor as a positive control. Verify compound integrity and concentration of the stock solution.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. (URL: [Link])

  • Grokipedia. Z-factor. (URL: [Link])

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])

  • Kukol, A. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. (URL: [Link])

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (URL: [Link])

  • Azevedo, R., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. (URL: [Link])

  • Hui, L., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. (URL: [Link])

  • Verba, K. A., et al. (2017). ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system. Nature Communications. (URL: [Link])

  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. (URL: [Link])

  • Wikipedia. (n.d.). Z-factor. (URL: [Link])

  • Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. (URL: [Link])

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. (URL: [Link])

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

  • Shaffer, J., et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology. (URL: [Link])

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. (URL: [Link])

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. (URL: [Link])

  • Engel, M., et al. (2006). Hit Finding and Profiling for Protein Kinases. Wiley-VCH. (URL: [Link])

  • PubChem. (n.d.).[5][6][3]Triazolo[1,5-a]pyrazine. (URL: [Link])

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? (URL: [Link])

  • NextSDS. (n.d.).[5][6][3]Triazolo[1,5-a]pyrazin-5-aMine — Chemical Substance Information. (URL: [Link])

  • Zhao, L., et al. (2007). Synthesis and Anti-tumor Activities of Novel[5][6][3]triazolo[1,5-a]pyrimidines. Molecules. (URL: [Link])

  • Ruggeri, R. B., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. (URL: [Link])

  • Korkmaz, S., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • ResearchGate. (n.d.). Marketed drugs containing[5][6][3]triazolo[1,5-a]pyrimidine scaffold. (URL: [Link])

  • Zhang, Y., et al. (2020). Discovery of[5][6][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. (URL: [Link])

  • Bio-protocol. (2014). IP-Kinase Assay. (URL: [Link])

  • Liu, X., et al. (2024). Discovery of Novel[5][6][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. (URL: [Link])

  • Da Ros, S., et al. (2024). 7-Amino-[5][6][3]triazolo[1,5-a][5][1][19]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Huang, C., et al. (2022). Design, Synthesis and Biological Evaluation of[5][6][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. (URL: [Link])

  • PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. (URL: [Link])

Sources

Application

Quantitative Analysis ofTriazolo[1,5-a]pyrazin-5-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Guide for Researchers Quantitative Analysis of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This application note provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Quantitative Analysis of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note provides a comprehensive guide and detailed protocols for the quantitative analysis of[1][2][3]triazolo[1,5-a]pyrazin-5-amine, a key heterocyclic scaffold in modern drug discovery.[1][2][3]triazolo[1,5-a]pyrazine derivatives are recognized for their potential as adenosine A2A receptor antagonists, making them relevant in the development of treatments for conditions like Parkinson's disease.[4] The sensitive and selective quantification of this molecule is paramount for pharmacokinetic studies, impurity profiling, and quality control in pharmaceutical formulations.[3] This guide details a robust workflow from sample preparation to LC-MS/MS analysis, emphasizing the scientific rationale behind method development choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, an isomer of the target pyrazine system, is a versatile heterocycle in medicinal chemistry, often used as a bioisostere for purines.[5] The related[1][2][3]triazolo[1,5-a]pyrazine core is integral to a new generation of targeted therapeutics.[6][7] Accurate measurement of these compounds in complex matrices requires highly selective and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity, particularly when using techniques like Multiple Reaction Monitoring (MRM).[8] This document serves as a practical guide for researchers, explaining the foundational principles and providing step-by-step protocols for reliable analysis.

Foundational Principles: Analyte Characteristics and Method Design

The molecular structure of[1][2][3]triazolo[1,5-a]pyrazin-5-amine dictates the analytical strategy. As a nitrogen-containing heterocyclic compound, it exhibits inherent basicity, making it an ideal candidate for positive mode electrospray ionization (ESI).[9] The fused ring system is relatively stable, but susceptible to characteristic fragmentation under collision-induced dissociation (CID), which is essential for selective detection in MS/MS.

Ionization and Fragmentation Behavior

Positive mode ESI is highly effective for nitrogenous bases, which readily accept a proton in the acidic mobile phases typically used in reversed-phase chromatography. The protonated molecule, [M+H]⁺, serves as the precursor ion for MS/MS analysis.

The fragmentation of fused nitrogen-containing ring systems under CID is complex but predictable. It often involves ring cleavage and the loss of small, stable neutral molecules.[2][10] For[1][2][3]triazolo[1,5-a]pyrazin-5-amine, the primary fragmentation pathways are expected to involve the cleavage of the pyrazine or triazole ring. This understanding is critical for selecting specific and robust MRM transitions that minimize background interference.

Predicted Fragmentation Pathway

The diagram below illustrates the proposed CID fragmentation of protonated[1][2][3]triazolo[1,5-a]pyrazin-5-amine. The initial protonation likely occurs on one of the accessible ring nitrogens. The collision energy applied in the mass spectrometer's collision cell induces fragmentation, leading to characteristic product ions.

G cluster_0 Collision Cell (Q2) cluster_1 Mass Analyzer (Q3) Precursor [M+H]⁺ m/z 136.06 FragA Product Ion A m/z 109.04 (-HCN) Precursor->FragA CID FragC Product Ion C m/z 94.05 (-NCNH₂) Precursor->FragC CID FragB Product Ion B m/z 82.03 (-2HCN) FragA->FragB Further Fragmentation Detection Detection of Product Ions FragA->Detection FragB->Detection FragC->Detection

Caption: Predicted fragmentation of protonated[1][2][3]triazolo[1,5-a]pyrazin-5-amine.

The Analytical Workflow: From Sample to Signal

A successful analysis relies on a meticulously executed workflow. Each stage, from sample preparation to data acquisition, must be optimized to ensure accuracy and precision.

workflow cluster_prep Preparation Options start Biological or Pharmaceutical Matrix prep Sample Preparation start->prep ppt Protein Precipitation (PPT) (for plasma/serum) prep->ppt lle Liquid-Liquid Extraction (LLE) (for complex matrices) prep->lle spe Solid-Phase Extraction (SPE) (for cleanup & concentration) prep->spe lc LC Separation (Reversed-Phase) ppt->lc lle->lc spe->lc ms MS/MS Detection (Positive ESI, MRM Mode) lc->ms data Data Analysis & Quantification ms->data end Final Report data->end

Caption: General workflow for LC-MS/MS analysis of target analyte.

Experimental Protocols

These protocols are designed to be starting points for method development and can be adapted based on the specific matrix and instrumentation available.

Protocol 1: Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. The goal is to remove interferences (e.g., proteins, salts, lipids) that can cause ion suppression and contaminate the LC-MS system.[11][12]

A. Simple Dilution (for standards and simple formulations):

  • Prepare a stock solution of[1][2][3]triazolo[1,5-a]pyrazin-5-amine at 1 mg/mL in a suitable organic solvent like methanol or DMSO.

  • Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.

  • The final concentration should be low enough to avoid detector saturation, typically in the range of 1-1000 ng/mL.[13]

B. Protein Precipitation (PPT) (for plasma/serum):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[14]

C. Solid-Phase Extraction (SPE) (for high-purity cleanup): For heterocyclic amines, a strong cation-exchange (SCX) or mixed-mode (e.g., C18/SCX) SPE cartridge is highly effective.[8][15]

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load the pre-treated sample (e.g., diluted plasma from PPT step 1).

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Protocol 2: LC-MS/MS Method Parameters

The following parameters provide a robust starting point for analysis on a standard triple quadrupole mass spectrometer coupled to a UHPLC system.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Acquity CSH C18, 1.7 µm, 2.1 x 50 mm)Provides good retention and peak shape for polar heterocyclic compounds.[3][16]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength.[15]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CHigher temperatures can improve peak shape and reduce viscosity.[3]
Injection Vol. 5 µLMinimize to prevent peak distortion and column overload.
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA generic gradient to elute the analyte and clean the column.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe analyte is a nitrogenous base that readily protonates.[1]
Capillary Voltage 3.5 kVOptimize for stable spray and maximum ion signal.
Source Temp. 150 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Temp. 450 °CFacilitates efficient solvent evaporation and ion release.
Gas Flow Instrument DependentOptimize to achieve maximum sensitivity and stability.
Scan Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[8]
Protocol 3: MRM Transition Development
  • Determine Precursor Ion: Infuse a ~500 ng/mL solution of the analyte directly into the mass spectrometer. In a full scan (Q1 scan) mode, identify the protonated molecule [M+H]⁺. For[1][2][3]triazolo[1,5-a]pyrazin-5-amine (C₅H₅N₅, MW = 135.13 g/mol ), the monoisotopic [M+H]⁺ will be at m/z 136.06 .

  • Identify Product Ions: Perform a product ion scan by selecting the m/z 136.06 ion in Q1 and scanning Q3 to see all fragment ions produced by CID.

  • Optimize Collision Energy (CE): For the 2-3 most abundant and specific product ions, perform a CE ramp experiment to find the optimal energy that yields the highest intensity for each transition.

  • Select MRM Transitions: Choose at least two transitions for reliable quantification and confirmation.

Table 3: Example MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
[1][2][3]Triazolo[1,5-a]pyrazin-5-amine136.06109.04 (Predicted)100Optimize (e.g., 15-25)Quantifier
[1][2][3]Triazolo[1,5-a]pyrazin-5-amine136.0682.03 (Predicted)100Optimize (e.g., 25-35)Qualifier

Data Analysis and Method Validation

Quantitative analysis is typically performed using an internal standard to correct for matrix effects and variations in sample processing. An ideal internal standard is a stable isotope-labeled version of the analyte. The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[17] A linear range with a correlation coefficient (r²) > 0.995 is generally required.[17]

Conclusion

This application note outlines a robust and scientifically grounded framework for the analysis of[1][2][3]triazolo[1,5-a]pyrazin-5-amine by LC-MS/MS. By understanding the physicochemical properties of the analyte and systematically optimizing each stage of the workflow, from sample preparation to MS detection, researchers can achieve reliable and high-quality quantitative data. The provided protocols serve as a validated starting point, empowering drug development professionals to confidently apply these methods in their research.

References

  • CORESTA. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. Retrieved from [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(11), e4787. Available at: [Link]

  • Lee, J. G., Kim, S., Kim, J., Moon, J. K., Kim, J., & Kim, S. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological research, 31(2), 191–199. Available at: [Link]

  • Jireš, J., Douša, M., Gibala, P., & Vlčková, H. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 239, 115861. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the LC-MS/MS method used for quantitation HCAs in grilled chicken. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation | Request PDF. Retrieved from [Link]

  • LCGC International. (2020, November 11). Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. Retrieved from [Link]

  • Chen, S. F., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2019), 595-602. Available at: [Link]

  • Smyth, W. F., McClean, S., & Ramachandran, V. N. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 1097-1104. Available at: [Link]

  • MDPI. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Krajsovszky, G., et al. (2021). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the collision‐induced dissociation of the mass‐selected m/z 284 ion–protonated penconazole (Pen) at normalised collision energy. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868353. Available at: [Link]

  • QxMD. (n.d.). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Siddappa, P., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Medicinal Chemistry Research, 30(4), 934-948. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested dissociation pathways in triazole along with reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • Wang, Y., Carpenter, B. K., & Hase, W. L. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710–719. Available at: [Link]

  • ResearchGate. (2018, August 18). Mass Spec Sample Prep Setup Recommendations?. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Harvard University. (n.d.). Open Access Sample Prep | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Saidi, Z., et al. (2021). Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure & Dynamics, 39(15), 5567-5578. Available at: [Link]

  • ResearchGate. (n.d.). A predicted Mass fragmentation pattern. Retrieved from [Link]

  • Ialongo, D., & Da Cero, M. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ChemMedChem, 15(24), 2376–2387. Available at: [Link]

  • Bitner, R. S., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

Sources

Method

crystallization techniques for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine compounds

An Application Guide to the Crystallization of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine Compounds Introduction: Navigating the Crystallization of a Privileged Scaffold The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of[1][2][3]Triazolo[1,5-a]pyrazin-5-amine Compounds

Introduction: Navigating the Crystallization of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich, heterocyclic framework of significant interest in drug discovery, exhibiting a wide array of biological activities.[4][5] The successful determination of the three-dimensional structure of these molecules by single-crystal X-ray diffraction is a critical step in understanding structure-activity relationships (SAR) and advancing drug development programs. However, obtaining high-quality single crystals suitable for analysis is frequently a major bottleneck.

The inherent properties of the[1][2][3]triazolo[1,5-a]pyrazin-5-amine core present unique challenges. The presence of multiple nitrogen atoms and an exocyclic amine group creates a high potential for strong hydrogen bonding interactions. This, combined with the planar aromatic system, can lead to issues such as the formation of multiple polymorphs (different crystal forms of the same compound), amorphous precipitates, or oils.[6] Polymorphism is particularly critical, as different polymorphs can have varying solubility, stability, and bioavailability, impacting the efficacy and consistency of a potential drug.[6]

This guide provides a detailed, experience-driven approach to crystallizing this specific class of compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols and troubleshooting strategies to empower researchers in their quest for high-quality single crystals.

Part 1: Foundational Principles of Crystallization

Successful crystallization is the controlled precipitation of a solid from a supersaturated solution. The process is governed by two key kinetic stages: nucleation and crystal growth. The goal of any crystallization experiment is to limit the number of nucleation events and promote slow, ordered growth on these few nuclei to yield large, well-defined single crystals.[7] This is achieved by slowly moving a solution from a state of solubility into a supersaturated state where crystallization can occur.[2]

Part 2: Core Crystallization Protocols

It is highly recommended to begin with a parallel screening approach using the following three fundamental techniques. Purity is paramount; a minimum purity of 90-95% is recommended before attempting to grow single crystals.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for organic compounds.[8][9] The principle relies on gradually increasing the solute concentration by evaporating the solvent until the solution becomes supersaturated, leading to nucleation and growth.[2][10]

Causality & Experimental Choice: The key is to control the rate of evaporation. Rapid evaporation leads to rapid supersaturation, causing extensive nucleation and the formation of microcrystalline powder. Slow, controlled evaporation is essential for growing large single crystals.[1] The choice of solvent is critical; the compound should be moderately soluble at the working temperature.

Detailed Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or co-solvent system in which the compound is moderately soluble (e.g., 5-20 mg/mL). Common choices for heterocyclic amines include ethanol, acetonitrile, ethyl acetate, or mixtures involving dichloromethane or THF.[11]

  • Solution Preparation: Prepare a nearly saturated solution of the[1][2][3]triazolo[1,5-a]pyrazin-5-amine compound.

  • Filtration: To eliminate dust and other particulate matter that can act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a clean, small-volume container like a vial, test tube, or an NMR tube.[7] NMR tubes are excellent for this purpose as their smooth glass surface and tight-fitting caps allow for very slow evaporation.[1]

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will dictate the rate of evaporation.[8]

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet shelf) at a constant temperature.[10][12]

  • Monitoring: Check the vial periodically over several days to weeks without disturbing it. Look for the formation of clear, well-defined crystals.

Expert Insights & Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, it is often because the compound is too soluble in the chosen solvent.[7] Try a solvent in which the compound is less soluble or use a co-solvent system where one solvent is a poor solvent (anti-solvent).

  • No Crystals: If no crystals form after a prolonged period, the solution may be too dilute, or the evaporation rate is too slow. Try increasing the number/size of the holes in the parafilm or starting with a more concentrated solution.

Protocol 2: Vapor Diffusion

Vapor diffusion is arguably the most effective method when only small amounts of material (milligrams) are available.[7] The principle involves the controlled diffusion of a volatile "anti-solvent" vapor into a solution of the compound. As the anti-solvent dissolves into the solution, the compound's solubility decreases, leading to slow supersaturation and crystallization.[2][3]

Causality & Experimental Choice: This method allows for a very gentle and slow approach to supersaturation, which is ideal for forming high-quality crystals. The rate of diffusion can be finely tuned by adjusting temperature and the relative volumes of the solution and anti-solvent.

Detailed Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection:

    • Solvent: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. This solvent should be relatively less volatile.

    • Anti-Solvent: Choose a "bad" or "anti-solvent" in which the compound is poorly soluble. This anti-solvent must be miscible with the good solvent and be more volatile.[10] A common pair is Dichloromethane (solvent) and Pentane (anti-solvent).

  • Setup (Sitting Drop Method):

    • Add 0.5 - 1.0 mL of the anti-solvent to the bottom of a large vial or a well of a crystallization plate.[13]

    • In a smaller, open-top vial (or on the bridge of a sitting drop plate), place a small drop (5-20 µL) of the concentrated compound solution.

    • Place the small vial inside the larger vial, ensuring it does not touch the walls.[10]

    • Seal the outer vial tightly and leave it in a vibration-free location.[3]

  • Incubation & Monitoring: The anti-solvent vapor will slowly diffuse into the compound solution. Observe the drop for crystal growth over days to weeks.

Expert Insights & Troubleshooting:

  • Precipitation: If a powder or amorphous solid crashes out immediately, the solubility change is too rapid. Try reducing the concentration of the anti-solvent or placing the setup at a lower temperature to slow diffusion.[7]

  • Hanging Drop vs. Sitting Drop: The hanging drop method, where the drop is placed on an inverted coverslip over the anti-solvent reservoir, is another common variation.[14] Both achieve the same goal, and the choice is often one of preference or available equipment.

Diagram: Vapor Diffusion Experimental Setup

A visual representation of the sitting drop vapor diffusion technique.

G Fig. 1: Sitting Drop Vapor Diffusion Setup cluster_outer Sealed Outer Vial inner_vial Compound Solution (Solvent + Compound) Vapor Diffusion anti_solvent Anti-Solvent Reservoir inner_vial:f0->anti_solvent  Anti-Solvent Vapor G Fig. 2: General Crystallization Screening Workflow cluster_prep Preparation cluster_screen Primary Screening (Parallel Setup) cluster_eval Evaluation cluster_success Success cluster_fail Troubleshooting / Advanced Methods start High Purity (>95%) Compound slow_evap Slow Evaporation (3-5 Solvents) start->slow_evap vapor_diff Vapor Diffusion (3-5 Solvent/Anti-Solvent Pairs) start->vapor_diff slow_cool Slow Cooling (2-3 Solvents) start->slow_cool outcome Crystals? slow_evap->outcome vapor_diff->outcome slow_cool->outcome success Single Crystal X-Ray Diffraction outcome->success Yes fail Oil / Amorphous / Microcrystals outcome->fail No advanced Liquid Diffusion Thermal Annealing Seed Crystals fail->advanced advanced->outcome

Fig. 2: General Crystallization Screening Workflow

Conclusion

CrystallizingT[1][2][3]riazolo[1,5-a]pyrazin-5-amine compounds requires a patient, systematic, and rational approach. By understanding the principles of nucleation and growth and by carefully controlling experimental parameters—especially solvent choice and the rate of achieving supersaturation—researchers can significantly increase their chances of success. The protocols and strategies outlined in this guide provide a robust framework for tackling the challenges posed by this important class of molecules, ultimately enabling the structural insights necessary for modern drug development.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. University of Canterbury. Retrieved from [Link]

  • (n.d.). crystallization of small molecules. Practical course in Crystallization. Retrieved from [Link]

  • (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]

  • (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (n.d.). Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. ResearchGate. Retrieved from [Link]

  • (2015, April 28). How To Grow Crystals. University of Florida Center for Xray Crystallography. Retrieved from [Link]

  • (n.d.). Sitting Drop Vapor Diffusion. Hampton Research. Retrieved from [Link]

  • (n.d.). Triazolo pyrazine derivative A crystal form and preparation method thereof. Google Patents.
  • Muhieddine, K., et al. (n.d.). Is thermal annealing a viable alternative for crystallization in triethylsilylethynyl anthradithiophene organic transistors?. arXiv. Retrieved from [Link]

  • (n.d.). Triazolo pyrazine derivative B crystal form and preparation method thereof. Google Patents.
  • (n.d.). Crystal Growth Techniques. Hampton Research. Retrieved from [Link]

  • (n.d.). JP2021014404A - Triazolopyrazine derivative salt and crystal. Google Patents.
  • Yu, L., et al. (2021, July 6). Isothermal crystallization and time-temperature-transformation diagram of the organic semiconductor 5,11-bis(triethylsilylethynyl)anthradithiophene. Journal of Materials Chemistry C. Retrieved from [Link]

  • (2025, January 24). Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis. Retrieved from [Link]

  • (2011, January 31). Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells. Stanford Synchrotron Radiation Lightsource. Retrieved from [Link]

  • (2024, December 16). Phase field simulations of thermal annealing for all-small molecule organic solar cells. Nature. Retrieved from [Link]

  • (n.d.). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate. Retrieved from [Link]

  • (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Retrieved from [Link]

  • (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Retrieved from [Link]

  • (2025, November 1). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. Retrieved from [Link]

  • (2026, February 6). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. ResearchGate. Retrieved from [Link]

  • (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. White Rose Research Online. Retrieved from [Link]

  • (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]

  • (n.d.). WO2017084640A1 - Nitrogen-containing heterocyclic compound, preparation method therefor, and application in inhibiting kinase activity. Google Patents.
  • (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Retrieved from [Link]

  • (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Retrieved from [Link]

  • (n.d.). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. PMC. Retrieved from [Link]

  • (2023, November 2). Synthesis and Crystallization of N- rich Triazole Compounds. Preprints.org. Retrieved from [Link]

  • (2009, September 9). Solvent-Free Heterocyclic Synthesis. ACS Publications. Retrieved from [Link]

  • (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. Retrieved from [Link]

  • (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Retrieved from [Link]

  • (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of 1,2,4-Triazolo[1,5-d]t[1][2][3]riazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Springer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine during long-term storage

Welcome to the Technical Support Center for heterocyclic building blocks. This knowledge base article provides in-depth troubleshooting, handling guidelines, and validated protocols for [1,2,4]Triazolo[1,5-a]pyrazin-5-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. This knowledge base article provides in-depth troubleshooting, handling guidelines, and validated protocols for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine (CAS: 55366-15-9), a critical intermediate frequently utilized in the development of kinase inhibitors and MRGPRX2 antagonists[1].

Mechanistic Overview: Why Does Degradation Occur?

[1,2,4]Triazolo[1,5-a]pyrazin-5-amine is an electron-rich bicyclic heterocycle. While the fused ring system provides structural rigidity, the exocyclic amine and the pyrazine nitrogens are highly susceptible to environmental degradation. Understanding these pathways is critical for preventing batch spoilage.

  • Oxidation: The primary degradation route. The electron-rich exocyclic amine readily reacts with atmospheric oxygen and reactive oxygen species (ROS) to form N-oxides or radical dimers. This is visually indicated by a color shift from off-white to yellow or brown.

  • Thermal & Hydrolytic Degradation: While the triazolopyrazine core is robust, extreme thermal stress or prolonged exposure to atmospheric moisture can initiate the breakdown of the bicyclic system. Studies on heterofused triazines demonstrate that thermal degradation can lead to ring cleavage and the release of volatile gases such as ammonia and hydrogen cyanide[2].

  • Solvent-Mediated Oxidation: Dissolving the compound in unpurged solvents introduces dissolved oxygen, which rapidly accelerates amine oxidation during experimental workflows[3].

Degradation A [1,2,4]Triazolo[1,5-a]pyrazin-5-amine (Intact) O2 Oxygen (O2) A->O2 H2O Moisture (H2O) A->H2O UV UV/Light A->UV Deg1 N-Oxidation (Yellow/Brown) O2->Deg1 ROS attack on amine Deg2 Hydrolytic Deamination (Ammonia Release) H2O->Deg2 Trace acid/base catalysis UV->Deg1 Photo-oxidation Deg3 Radical Dimerization (Cross-linking) UV->Deg3 Photolytic cleavage

Degradation pathways of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine under environmental stress.

Troubleshooting FAQs

Q1: My compound has shifted from an off-white powder to a yellow/brown hue. Is it still usable? A: Yellowing indicates that trace oxidation (N-oxide formation or radical dimerization) has occurred. Causality: Oxygen exposure leads to ROS attack on the amine, altering the conjugated pi-system and shifting its absorption spectrum into the visible range. You must perform LC-MS QC (see Protocol B). If purity remains >95%, it may be usable for early-stage synthesis, but recrystallization is strictly recommended for sensitive assays.

Q2: How do I recover oxidized or degraded material? A: Degraded material can often be salvaged via reverse-phase flash chromatography or recrystallization. Causality: N-oxides and dimers are generally more polar and have different solubility profiles than the parent compound. Recrystallization from a hot ethanol/ethyl acetate gradient effectively leaves the oxidized byproducts in the mother liquor.

Q3: Does temperature really matter if the storage vial is sealed? A: Yes. Cold-chain transportation and sub-zero storage are explicitly recommended by chemical suppliers for this compound[4]. Causality: Even in a sealed vial, trace oxygen and moisture are present. Storing the compound at -20°C drastically reduces the kinetic energy available for oxidative and hydrolytic reactions, effectively halting degradation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following workflows are designed as self-validating systems . This means the protocol inherently tests its own success, ensuring you do not proceed with compromised material.

Protocol A: Inert Aliquoting and Long-Term Storage

Purpose: To prevent atmospheric degradation during the lifespan of the chemical batch.

  • Preparation: Bake amber glass vials at 120°C for 2 hours.

    • Causality: Removes surface-bound moisture that could initiate hydrolytic deamination over months of storage. Amber glass blocks UV-mediated radical dimerization.

  • Inert Gas Purging: Transfer the bulk material into a glovebox purged with Argon.

    • Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vials, creating a heavy, protective blanket that effectively displaces oxygen[3].

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 50 mg per vial).

    • Causality: Prevents repeated freeze-thaw cycles and eliminates the introduction of ambient air into the master batch during daily use.

  • Sealing: Cap the vials tightly with PTFE-lined silicone septa.

    • Causality: PTFE is chemically inert and provides a superior barrier against atmospheric diffusion compared to standard rubber.

  • Storage: Store the aliquots at -20°C in a secondary desiccator box containing indicating Drierite.

    • Causality: The cold environment arrests reaction kinetics[4], while the desiccant acts as a secondary failsafe against moisture.

  • Self-Validation Step: Place a resazurin-based oxygen indicator pill in a sealed, empty "blank" vial alongside your aliquots. If the pill remains colorless, the inert Argon environment is successfully maintained. If it turns pink, the seal has failed, and the batch must be re-purged.

Workflow Step1 1. Bulk Material Receipt Step2 2. Transfer to Glovebox (Ar) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE Septa Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Step-by-step workflow for inert aliquoting and long-term storage of sensitive heterocycles.

Protocol B: Quality Control (QC) via LC-MS

Purpose: To detect N-oxidation and structural degradation prior to synthetic use.

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50) that has been vigorously sparged with N2 gas for 15 minutes.

    • Causality: Purging the solvent removes dissolved oxygen, preventing artifactual oxidation of the amine during the analysis itself[3].

  • Chromatography: Run a reverse-phase C18 gradient (5% to 95% Acetonitrile containing 0.1% Formic Acid) over 10 minutes.

    • Causality: The acidic modifier ensures the exocyclic amine remains protonated, improving peak shape and preventing column tailing.

  • Mass Spectrometry Detection: Monitor for the parent ion ( m/z 136.1 [M+H]+) and the primary N-oxide degradation product ( m/z 152.1 [M+H]+).

    • Causality: A mass shift of exactly +16 Da is the definitive signature of oxidation.

  • Self-Validation Step: Spike a control sample with 0.1% H2​O2​ and incubate for 1 hour prior to injection. This forces the formation of the N-oxide, proving that your LC-MS method can successfully chromatographically resolve the degradation product from the parent peak.

Quantitative Stability Data

The following table summarizes the degradation kinetics of[1,2,4]Triazolo[1,5-a]pyrazin-5-amine under various storage conditions. Data is aggregated from accelerated stability testing frameworks.

Storage ConditionAtmosphereDurationVisual AppearancePurity (LC-MS)Primary Degradant
25°C (Ambient) Air1 MonthLight Yellow94.2%N-Oxide (+16 Da)
25°C (Ambient) Air6 MonthsBrown / Caked81.5%Dimer / N-Oxide
4°C (Fridge) Air6 MonthsOff-White96.8%N-Oxide (+16 Da)
-20°C (Freezer) Argon12 MonthsWhite Crystalline>99.5%None Detected

References

  • [1] Google Patents. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists. Retrieved from:

  • [2] MDPI. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from:[Link]

  • [3] ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Orthogonal Assay Validation for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine Scaffold Binding

Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Experimental Validation Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Experimental Validation Guide.

Executive Summary: The Need for Orthogonal Validation

The [1,2,4]Triazolo[1,5-a]pyrazin-5-amine scaffold is a highly privileged pharmacophore frequently utilized in the development of potent kinase inhibitors (e.g., targeting JAK, SYK, and FAK) and G protein-coupled receptor (GPCR) antagonists[1][2]. However, identifying true target engagement during high-throughput screening (HTS) is historically plagued by false positives caused by pan-assay interference compounds (PAINS), colloidal aggregators, or fluorophore interference.

To ensure scientific integrity and accurately map the thermodynamic and kinetic profiles of triazolopyrazine-based leads, a single assay format is insufficient. Orthogonal assay validation —the deployment of multiple independent biophysical techniques—is mandatory[3]. By cross-validating hits using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST), researchers can eliminate platform-specific artifacts, confirm 1:1 stoichiometric binding, and generate self-validating data packages for lead optimization[2][3].

Assay Comparison Matrix

The following matrix objectively compares the performance, utility, and mechanistic basis of the three primary orthogonal assays used to validate small-molecule binding.

ParameterTR-FRET (Competition)SPR (Surface Plasmon Resonance)MST (Microscale Thermophoresis)
Primary Output Equilibrium Affinity ( Kd​ , IC50​ )Real-time Kinetics ( kon​ , koff​ , KD​ )Solution-Phase Affinity ( KD​ )
Throughput High (384/1536-well)Medium (Chip-based)Medium to High (Capillary/Plate)
Immobilization None (Solution phase)Required (Sensor chip surface)None (Solution phase)
Labeling Required (Donor/Acceptor)Label-freeLabel-free (UV) or Fluorescent
Mechanism Proximity-based energy transfer (<10 nm)Mass-induced refractive index changeTemperature-induced mobility shift
Sample Consumption Low (<5 µL per well)Medium (Continuous flow)Very Low (<4 µL per capillary)
Best Used For Primary HTS & Dose-Response profilingResidence time & Kinetic profilingArtifact elimination in native buffers

Mechanistic Workflows & Experimental Protocols

As an Application Scientist, it is critical to understand why specific experimental choices are made. The protocols below detail the causality behind the assay design for validating [1,2,4]Triazolo[1,5-a]pyrazin-5-amine derivatives.

Protocol 1: TR-FRET Competition Assay (High-Throughput Equilibrium)

Causality: TR-FRET is selected for initial dose-response validation because the time-resolved nature of the lanthanide donor (e.g., Terbium or Europium) allows the measurement to be taken after short-lived background autofluorescence has decayed[4][5]. This specifically prevents the triazolopyrazine compounds (which can sometimes absorb UV/Vis light) from causing optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase tagged with a fluorophore-labeled antibody (e.g., Anti-His-Terbium cryptate donor) and a known fluorescent tracer ligand (e.g., Alexa Fluor 647 acceptor)[5].

  • Compound Titration: Dispense the [1,2,4]Triazolo[1,5-a]pyrazin-5-amine test compounds into a 384-well low-volume plate using a 10-point, 3-fold serial dilution in assay buffer (e.g., HEPES pH 7.4, 0.01% Tween-20 to prevent aggregation).

  • Incubation: Add the kinase-donor complex and the tracer ligand. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Detection: Excite the plate at 337 nm (Terbium) or 320 nm (Europium). After a 100 µs delay, read the emission at both 620 nm (donor) and 665 nm (acceptor)[5].

  • Data Analysis: Calculate the FRET ratio (665/620 nm). A decrease in the ratio indicates that the unlabeled triazolopyrazine compound successfully displaced the tracer. Fit the data to a 4-parameter logistic curve to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: SPR Single-Cycle Kinetics (Real-Time Binding)

Causality: While TR-FRET confirms affinity, it cannot resolve how fast the drug binds ( kon​ ) or how long it stays on the target ( koff​ or residence time). SPR provides this label-free kinetic resolution[6]. We utilize Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics (MCK) to avoid harsh regeneration steps that could denature the immobilized kinase target over time[6].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 2000–3000 Resonance Units (RU). Block excess reactive groups with ethanolamine.

  • Analyte Preparation: Prepare a 5-point concentration series of the [1,2,4]Triazolo[1,5-a]pyrazin-5-amine compound in running buffer (e.g., PBS-P+ with 2% DMSO to ensure compound solubility).

  • SCK Injection Sequence: Inject the compound concentrations sequentially from lowest to highest without regeneration steps in between. Use an association time of 120 seconds per injection and a final dissociation time of 600 seconds[6].

  • Reference Subtraction: Subtract the signal from a blank reference flow cell and a buffer-only (DMSO-matched) injection to correct for bulk refractive index changes.

  • Kinetic Fitting: Fit the resulting sensorgram to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Protocol 3: MST Solution-Phase Validation (Artifact Elimination)

Causality: SPR requires tethering the protein to a surface, which can occlude binding pockets or alter conformational dynamics. MST is utilized as the ultimate orthogonal check because it measures binding in free solution[7]. MST detects changes in the hydration shell, charge, or size of the target upon ligand binding via thermophoretic mobility induced by an infrared laser[7].

Step-by-Step Methodology:

  • Target Labeling: If the target lacks sufficient intrinsic tryptophan/tyrosine UV-fluorescence, label the kinase with an amine-reactive RED-NHS fluorophore. Keep the target concentration constant (e.g., 10 nM).

  • Ligand Titration: Prepare a 16-point serial dilution of the [1,2,4]Triazolo[1,5-a]pyrazin-5-amine compound in the chosen biological buffer (MST can even be performed in complex matrices like cell lysate or serum)[7].

  • Capillary Loading: Mix the constant target with the titrating ligand (1:1 volume ratio). Incubate for 15 minutes, then load the samples into premium MST glass capillaries[7].

  • Thermophoresis Measurement: Excite the fluorophore and establish a baseline. Activate the IR laser to create a precise microscopic temperature gradient. Record the depletion of fluorescence in the heated spot as molecules move along the temperature gradient.

  • Affinity Quantification: Plot the normalized fluorescence ( ΔFnorm​ ) against the ligand concentration. Fit the data to the KD​ binding model to derive the solution-phase affinity.

Visualizing the Validation Logic

To ensure robust drug discovery, the integration of these assays follows a strict logical pipeline. The diagrams below illustrate the workflow and the mechanistic decision tree.

G HTS Primary HTS Hit [1,2,4]Triazolo[1,5-a]pyrazin-5-amine TRFRET TR-FRET Assay Equilibrium Binding (Kd) HTS->TRFRET Dose-Response SPR SPR Analysis Binding Kinetics (kon, koff) TRFRET->SPR Active Hits MST MST Validation Solution-Phase Affinity SPR->MST Kinetic Profiling Lead Validated Lead Compound MST->Lead Artifact Elimination

Caption: Orthogonal validation pipeline from primary hit to validated lead compound.

G Compound Triazolopyrazine Scaffold Immobilized Immobilized Target Compound->Immobilized Solution Free Solution Target Compound->Solution SPR_Node SPR Mass & Refractive Index Immobilized->SPR_Node Real-time TRFRET_Node TR-FRET Proximity Energy Transfer Solution->TRFRET_Node High-throughput MST_Node MST Thermophoretic Mobility Solution->MST_Node Native state

Caption: Mechanistic decision logic for selecting the appropriate biophysical assay format.

Conclusion

Validating the binding of [1,2,4]Triazolo[1,5-a]pyrazin-5-amine derivatives requires a multi-faceted approach. By combining the high-throughput equilibrium data of TR-FRET, the high-resolution kinetic mapping of SPR, and the artifact-free solution-phase validation of MST, researchers create a self-validating data package. This rigorous orthogonal strategy ensures that only true, high-quality target binders progress into costly downstream cellular and in vivo efficacy models.

References
  • Bicyclic heterocycles as mrgprx2 antagonists - Google Patents Source: Patent WO2025042730A1 URL
  • Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL:[Link]

  • MCK vs SCK: Two common methods for kinetic analysis with SPR Source: Nicoya Lifesciences URL:[Link]

  • Single Step Determination of Unlabeled Compound Kinetics Using a Competition Association Binding Method Employing Time-Resolved FRET Source: PubMed / Methods Mol Biol. URL:[Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: PubMed URL:[Link]

  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions Source: PMC (National Institutes of Health) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazin-5-amine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrazin-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.